(6-Carboxyhexyl)triphenylphosphonium bromide
Overview
Description
(6-Carboxyhexyl)triphenylphosphonium bromide is an organic phosphine compound with the molecular formula C25H28BrO2P and a molecular weight of 471.375 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(6-Carboxyhexyl)triphenylphosphonium bromide is synthesized from 6-bromohexanoic acid and triphenylphosphine. The reaction involves refluxing a mixture of 7-bromoheptanoic acid, triphenylphosphine, and acetonitrile for 68 hours . The reaction conditions are crucial to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods are not detailed, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of appropriate solvents and catalysts is essential to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-Carboxyhexyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Wittig reaction, this compound can be used to synthesize 8-methyl-6-nonenoic acid .
Scientific Research Applications
(6-Carboxyhexyl)triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of (6-Carboxyhexyl)triphenylphosphonium bromide involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- (5-Carboxypentyl)triphenylphosphonium bromide
- (4-Carboxybutyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium bromide
- Hexyltriphenylphosphonium bromide
Uniqueness
(6-Carboxyhexyl)triphenylphosphonium bromide is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
IUPAC Name |
6-carboxyhexyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27O2P.BrH/c26-25(27)20-12-1-2-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,1-2,12-13,20-21H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASRMNRQZIRYHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452389 | |
Record name | Phosphonium, (6-carboxyhexyl)triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50889-30-0 | |
Record name | Phosphonium, (6-carboxyhexyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50889-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, (6-carboxyhexyl)triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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